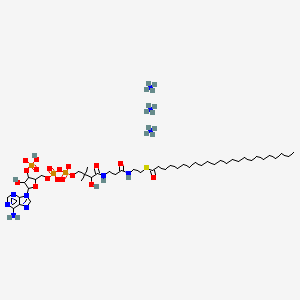

lignoceroyl Coenzyme A (ammonium salt)

Description

BenchChem offers high-quality lignoceroyl Coenzyme A (ammonium salt) suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about lignoceroyl Coenzyme A (ammonium salt) including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula |

C45H91N10O17P3S |

|---|---|

Molecular Weight |

1169.2 g/mol |

IUPAC Name |

triazanium;[5-(6-aminopurin-9-yl)-4-hydroxy-2-[[[[3-hydroxy-2,2-dimethyl-4-oxo-4-[[3-oxo-3-(2-tetracosanoylsulfanylethylamino)propyl]amino]butoxy]-oxidophosphoryl]oxy-oxidophosphoryl]oxymethyl]oxolan-3-yl] hydrogen phosphate |

InChI |

InChI=1S/C45H82N7O17P3S.3H3N/c1-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-22-23-24-25-36(54)73-29-28-47-35(53)26-27-48-43(57)40(56)45(2,3)31-66-72(63,64)69-71(61,62)65-30-34-39(68-70(58,59)60)38(55)44(67-34)52-33-51-37-41(46)49-32-50-42(37)52;;;/h32-34,38-40,44,55-56H,4-31H2,1-3H3,(H,47,53)(H,48,57)(H,61,62)(H,63,64)(H2,46,49,50)(H2,58,59,60);3*1H3 |

InChI Key |

BMXJUIXYBGOZPL-UHFFFAOYSA-N |

Canonical SMILES |

CCCCCCCCCCCCCCCCCCCCCCCC(=O)SCCNC(=O)CCNC(=O)C(C(C)(C)COP(=O)([O-])OP(=O)([O-])OCC1C(C(C(O1)N2C=NC3=C(N=CN=C32)N)O)OP(=O)(O)[O-])O.[NH4+].[NH4+].[NH4+] |

Origin of Product |

United States |

Foundational & Exploratory

Lignoceroyl-CoA: The Metabolic Fulcrum of Myelin Integrity and Peroxisomal Homeostasis

Executive Summary

Lignoceroyl Coenzyme A (C24:0-CoA) is not merely a transient metabolic intermediate; it is a critical checkpoint in mammalian lipid biology. As the activated thioester of lignoceric acid, it serves as the obligate precursor for the synthesis of C24-sphingolipids—the structural bedrock of the myelin sheath—while simultaneously representing a potential cytotoxic threat if not efficiently turned over by peroxisomes. This guide dissects the anabolic production of Lignoceroyl-CoA by ELOVL1, its sequestration into complex lipids by CerS2, and its catabolic regulation via the ABCD1 transporter, providing a roadmap for researchers investigating demyelinating disorders and X-linked Adrenoleukodystrophy (X-ALD).

Part 1: Biosynthesis and The ELOVL1 Machinery

The intracellular pool of Lignoceroyl-CoA is primarily generated de novo at the endoplasmic reticulum (ER) membrane. Unlike long-chain fatty acids (LCFAs like C16:0) synthesized by cytosolic Fatty Acid Synthase (FASN), Very Long Chain Fatty Acids (VLCFAs) require a dedicated elongation system.

The ELOVL1 Elongation Cycle

The Elongation of Very Long Chain Fatty Acids protein 1 (ELOVL1) is the rate-limiting condensing enzyme specifically tuned for the synthesis of C24:0-CoA from Behenoyl-CoA (C22:0-CoA).[1]

The synthesis follows a four-step cyclical reaction, utilizing Malonyl-CoA as the carbon donor:

-

Condensation: ELOVL1 catalyzes the condensation of C22:0-CoA with Malonyl-CoA to form 3-keto-lignoceroyl-CoA.

-

Reduction: 3-ketoacyl-CoA reductase (KAR) reduces the ketone to a hydroxyl group.

-

Dehydration: 3-hydroxyacyl-CoA dehydratase (HACD) removes water to form an enoyl-CoA.

-

Reduction: Trans-2-enoyl-CoA reductase (TER) performs the final reduction to yield Lignoceroyl-CoA (C24:0-CoA).

The CerS2 Regulatory Nexus

Recent kinetic data suggests a unique protein-protein interaction between ELOVL1 and Ceramide Synthase 2 (CerS2). ELOVL1 does not function in isolation; its activity is enhanced when coupled with CerS2. This "feed-forward" mechanism ensures that toxic VLCFA-CoAs are not generated unless they can be immediately sequestered into ceramides.

Visualization: The ELOVL1-CerS2 Biosynthetic Complex

The following diagram illustrates the coupled synthesis and utilization of Lignoceroyl-CoA at the ER membrane.

Caption: The coupled mechanism where ELOVL1 synthesizes Lignoceroyl-CoA, which is immediately utilized by CerS2 to prevent lipotoxicity.

Part 2: Sphingolipid Integration (The Structural Role)

Lignoceroyl-CoA is the obligate substrate for Ceramide Synthase 2 (CerS2) . While other CerS isoforms (like CerS5) prefer C16, CerS2 is highly specific for C22-C24 CoAs.[2]

Physiological Function of C24-Sphingolipids

-

Myelin Architecture: In oligodendrocytes, C24-Ceramide is converted into C24-Galactosylceramide and Sulfatide. The long aliphatic tail of lignoceric acid allows it to interdigitate with the opposing leaflet of the lipid bilayer. This "zipper-like" interaction significantly increases the stability and electrical insulating properties of the myelin sheath.

-

Liver Homeostasis: In hepatocytes, C24-ceramides regulate membrane fluidity. Knockout of CerS2 in mice leads to a compensatory increase in C16-ceramides, which fails to maintain membrane integrity, resulting in severe hepatopathy and insulin resistance.

| Enzyme | Primary Substrate | Primary Product | Tissue Distribution |

| ELOVL1 | C22:0-CoA | C24:0-CoA | Ubiquitous (High in Brain/Liver) |

| CerS2 | C22:0 / C24:0-CoA | C24-Ceramide | Kidney, Liver, Brain (Myelin) |

| CerS5 | C16:0-CoA | C16-Ceramide | Lung, Epithelia |

Part 3: Peroxisomal Catabolism & X-ALD[4]

Because mitochondria lack the specific acyl-CoA dehydrogenases to efficiently handle fatty acid chains longer than C22, Lignoceroyl-CoA must be processed in the peroxisome.

The ABCD1 Transporter

The critical gatekeeper for this pathway is the ABCD1 transporter (ATP-binding cassette sub-family D member 1). Lignoceroyl-CoA (or free lignoceric acid activated by FATP2/ACSL at the peroxisomal membrane) must be transported into the peroxisomal matrix.

Mechanism of Pathology (X-ALD): In X-linked Adrenoleukodystrophy (X-ALD), mutations in ABCD1 prevent the import of Lignoceroyl-CoA.

-

Accumulation: Cytosolic levels of C24:0-CoA and C26:0-CoA rise.

-

Elongation Overdrive: Excess C24:0-CoA becomes a substrate for further elongation to C26:0-CoA by ELOVL1.

-

Membrane Destabilization: Incorporation of these aberrant VLCFAs into myelin lipids destabilizes the sheath, causing inflammatory demyelination.

Visualization: Peroxisomal Beta-Oxidation Flux

This diagram details the catabolic fate of Lignoceroyl-CoA.

Caption: Peroxisomal beta-oxidation pathway.[3] ABCD1 failure leads to cytosolic accumulation of Lignoceroyl-CoA.

Part 4: Analytical Methodologies

Quantifying Lignoceroyl-CoA requires overcoming its amphipathic nature and susceptibility to hydrolysis.

Protocol: LC-MS/MS Quantification of Lignoceroyl-CoA

1. Sample Preparation (Critical Step):

-

Tissue: 20-50 mg frozen liver or brain tissue.

-

Extraction Buffer: Use a monophasic extraction to prevent partitioning issues.

-

Solvent: Acetonitrile/Isopropanol/100mM KH2PO4 (3:3:2 v/v/v).

-

Internal Standard: Add C17:0-CoA (Heptadecanoyl-CoA) prior to homogenization.

-

Homogenization:[4] Bead beating at 4°C.

-

Clarification: Centrifuge at 14,000 x g for 10 min at 4°C. Inject supernatant immediately.

-

2. LC-MS/MS Conditions:

-

Column: C18 Reverse Phase (e.g., Waters BEH C18), 2.1 x 50 mm.

-

Mobile Phase A: Water + 10 mM Ammonium Hydroxide (pH 10.5).

-

Mobile Phase B: Acetonitrile + 10 mM Ammonium Hydroxide.

-

Note: High pH is essential for Acyl-CoA peak shape and ionization in negative mode, though positive mode is also used with different modifiers.

-

-

Gradient: 5% B to 95% B over 10 minutes.

-

Detection: Triple Quadrupole MS.

References

-

Ohno, Y., et al. (2010). ELOVL1 production of C24 acyl-CoAs is linked to C24 sphingolipid synthesis.[9] Proceedings of the National Academy of Sciences. [Link]

-

Mizutani, Y., et al. (2009). CERS2 (CerS2) Specificity and Function in Myelin. Biochemical Journal. [Link]

-

Kemp, S., et al. (2012). ABCD1 mutations and the X-linked adrenoleukodystrophy phenotype. Brain Pathology. [Link][10]

-

Hayashi, Y., & Kihara, A. (2017). Structural requirements for the substrate specificity of the ELOVL fatty acid elongases. Journal of Biological Chemistry. [Link]

-

Blachnio-Zabielska, A. U., et al. (2011). Liquid Chromatography-Mass Spectrometry Analysis of Long-Chain Acyl-CoAs. Analytical Chemistry. [Link]

Sources

- 1. ELOVL1 production of C24 acyl-CoAs is linked to C24 sphingolipid synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 2. A Critical Role for Ceramide Synthase 2 in Liver Homeostasis: I. ALTERATIONS IN LIPID METABOLIC PATHWAYS - PMC [pmc.ncbi.nlm.nih.gov]

- 3. neurocluster-db.meduniwien.ac.at [neurocluster-db.meduniwien.ac.at]

- 4. Measuring long chain acyl-CoA concentrations and enrichment using LC/MS/MS with selected reaction monitoring - PMC [pmc.ncbi.nlm.nih.gov]

- 5. pubs.acs.org [pubs.acs.org]

- 6. LC/MS/MS method for quantitative determination of long-chain fatty acyl-CoAs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. semanticscholar.org [semanticscholar.org]

- 8. scite.ai [scite.ai]

- 9. ELOVL1 production of C24 acyl-CoAs is linked to C24 sphingolipid synthesis | 北海道大学学術成果コレクション : HUSCAP [eprints.lib.hokudai.ac.jp]

- 10. Eleven residues determine the acyl chain specificity of ceramide synthases - PMC [pmc.ncbi.nlm.nih.gov]

Technical Guide: Lignoceroyl-CoA in Sphingolipid Biosynthesis

Role, Mechanism, and Analytical Protocols for C24-Ceramide Quantification

Executive Summary

This technical guide examines the critical role of Lignoceroyl-CoA (C24:0-CoA) as the rate-limiting substrate for the synthesis of very-long-chain ceramides (VLC-Cer). Unlike ubiquitous C16-ceramides, C24-ceramides generated via Ceramide Synthase 2 (CerS2) are structurally essential for myelin sheath stability and hepatic homeostasis. For researchers in metabolic disease and neurodegeneration, mastering the quantification and modulation of the Lignoceroyl-CoA pathway is pivotal. This document details the biochemical causality, validated experimental protocols for in vitro assays, and LC-MS/MS quantification standards.

The Biochemistry of Lignoceroyl-CoA

Lignoceroyl-CoA is the thioester derivative of lignoceric acid (tetracosanoic acid, 24:0).[1][2] Its utilization in sphingolipid biosynthesis represents a specific branch point distinct from the canonical C16 pathways.

1.1 Upstream Synthesis (The ELOVL-ACSL Axis)

Before Lignoceroyl-CoA can enter the sphingolipid pathway, it must be generated from shorter fatty acids.

-

Elongation: The ELOVL1 enzyme complex elongates C18:0 (stearic acid) to C24:0 (lignoceric acid).

-

Activation: Free lignoceric acid is metabolically inert. It requires activation by Fatty Acyl-CoA Synthetases . While ACSL family members activate long-chain fatty acids (LCFAs), FATP2 (SLC27A2) and specific peroxisomal synthetases are the primary drivers for activating VLCFAs (C22+) into Lignoceroyl-CoA in the liver and kidney.

1.2 The CerS2 Specificity Nexus

The defining step in this pathway is catalyzed by Ceramide Synthase 2 (CerS2) .

-

Substrate Specificity: Unlike CerS5/6 (which prefer C16:0-CoA), CerS2 possesses a specialized homeobox-like domain with a "loop motif" that strictly excludes C16 substrates and selects for C22:0-CoA and C24:0-CoA (Lignoceroyl-CoA) .[1]

-

Kinetics: CerS2 exhibits Michaelis-Menten kinetics where the availability of Lignoceroyl-CoA often dictates the rate of C24-dihydroceramide formation.

1.3 Pathway Visualization

The following diagram illustrates the flow from fatty acid elongation to complex sphingolipid formation.

Figure 1: The Lignoceroyl-CoA biosynthetic axis. Note the critical convergence of the activated CoA ester and the sphingoid base at the CerS2 node.

Physiological Implications

Understanding the role of Lignoceroyl-CoA is essential for interpreting phenotypic data in drug development.

| Tissue/System | Physiological Role of C24-Ceramide | Pathological Consequence of Pathway Failure |

| CNS (Myelin) | Interdigitation: The ultra-long C24 chain allows interdigitation between membrane leaflets, stabilizing the myelin sheath. | Demyelination: Loss of C24-GalCer leads to myelin instability, progressive motor deficits, and susceptibility to MS-like pathology. |

| Liver | Membrane Fluidity: Maintains rigid membrane domains (rafts) required for insulin receptor signaling. | Insulin Resistance: A shift to C16-ceramides (compensation) increases membrane fluidity, disrupting insulin signaling and promoting steatosis. |

| Tumor Biology | Apoptosis vs. Proliferation: C24-ceramides are generally anti-proliferative but less pro-apoptotic than C16-ceramides. | Metastasis: Downregulation of CerS2 (and thus C24-ceramide) is observed in aggressive tumor phenotypes, promoting cell motility. |

Experimental Protocols

3.1 Protocol A: In Vitro CerS2 Activity Assay

Objective: Measure the specific incorporation of Lignoceroyl-CoA into sphinganine using microsomal fractions.

Reagents:

-

Enzyme Source: Microsomes from HEK293 cells overexpressing CerS2 or Mouse Liver homogenate.

-

Substrate 1: Lignoceroyl-CoA (Avanti Polar Lipids).[3] Note: Dissolve in hot buffer containing defatted BSA (1:1 molar ratio) to solubilize.

-

Substrate 2: NBD-Sphinganine (fluorescent) or [3H]-Sphinganine (radiometric).

-

Buffer: 20 mM HEPES (pH 7.4), 2 mM MgCl2, 20 mM KCl.

Step-by-Step Methodology:

-

Preparation: Pre-incubate 100 µM Lignoceroyl-CoA with 20 µM fatty-acid-free BSA in reaction buffer at 37°C for 15 minutes. Critical Step: Failure to complex with BSA results in substrate aggregation and false-negative Vmax.

-

Reaction: Add 50 µg microsomal protein and 15 µM NBD-Sphinganine. Final volume: 100 µL.

-

Incubation: Incubate at 37°C for 20 minutes.

-

Termination: Stop reaction by adding 250 µL Chloroform:Methanol (2:1 v/v).

-

Extraction: Vortex, centrifuge at 3000 x g for 5 mins. Collect the lower organic phase.

-

Analysis: Dry under nitrogen, resuspend in HPLC mobile phase, and analyze via HPLC-FLD (Fluorescence detection) or LC-MS/MS.

3.2 Protocol B: LC-MS/MS Quantification of C24-Ceramide

Objective: Quantify endogenous levels of C24-ceramide as a biomarker for Lignoceroyl-CoA pathway flux.

Instrument Parameters (Triple Quadrupole):

-

Ionization: ESI Positive Mode.

-

Column: C8 or C18 Reverse Phase (e.g., 2.1 x 50 mm, 1.7 µm).

-

Mobile Phase A: 2 mM Ammonium Formate in Water/Formic Acid (99.8/0.2).

-

Mobile Phase B: 2 mM Ammonium Formate in Methanol/Formic Acid (99.8/0.2).

MRM Transitions Table:

| Analyte | Precursor Ion ( | Product Ion ( | Collision Energy (eV) | Role |

| C24:0 Ceramide | 650.6 | 264.3 | 35 | Target |

| C24:1 Ceramide | 648.6 | 264.3 | 35 | Variant |

| C16:0 Ceramide | 538.5 | 264.3 | 30 | Comparison |

| C24:0 Cer-d7 | 657.6 | 271.3 | 35 | Internal Std |

Workflow Diagram:

Figure 2: Validated LC-MS/MS workflow for C24-ceramide quantification.

Troubleshooting & Optimization

-

Substrate Solubility: Lignoceroyl-CoA is extremely hydrophobic. If you observe high variability in your in vitro assays, increase the BSA concentration or use cyclodextrin as a carrier.

-

Peak Tailing: C24-ceramides elute late. Ensure your LC gradient holds at 100% Mobile Phase B for at least 3 minutes to fully elute these species and prevent carryover to the next injection.

-

Isobaric Interference: Be aware that Glucosylceramides can undergo in-source fragmentation to mimic ceramides. Chromatographic separation is non-negotiable.

References

-

Mullen, T. D., et al. (2008). "Characterization of ceramide synthase 2: tissue distribution, substrate specificity, and inhibition by sphingosine 1-phosphate." Journal of Biological Chemistry.

-

Pewzner-Jung, Y., et al. (2010). "A critical role for ceramide synthase 2 in liver homeostasis: I. Alterations in lipid metabolic pathways." Journal of Biological Chemistry.

-

Ben-David, O., & Futerman, A. H. (2010). "The role of the ceramide acyl chain length in neurodegeneration: involvement of ceramide synthases." Neuromolecular Medicine.

-

Bielawski, J., et al. (2006). "Simultaneous quantitative analysis of bioactive sphingolipids by high-performance liquid chromatography-tandem mass spectrometry." Methods.

-

Kitatani, K., et al. (2008). "The sphingolipid salvage pathway in ceramide metabolism and signaling." Cellular Signalling.

Sources

Lignoceroyl-CoA as a Substrate for Ceramide Synthase Enzymes: A Technical and Mechanistic Overview

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

Ceramides, central molecules in sphingolipid metabolism, are not merely structural components of cellular membranes but are also critical signaling lipids involved in a myriad of cellular processes, from apoptosis to inflammation. The biological function of a ceramide is exquisitely defined by the length of its N-acyl chain, a feature determined by the substrate specificity of the ceramide synthase (CerS) enzyme family. This technical guide provides an in-depth exploration of lignoceroyl-CoA (C24:0-CoA), a very-long-chain fatty acyl-CoA, as a key substrate for specific ceramide synthase isoforms. We will dissect the biochemical nuances of this interaction, present validated experimental protocols for its study, and discuss the profound implications for cellular physiology and the development of targeted therapeutics.

Introduction: The Centrality of Ceramide Synthases in Sphingolipid Biology

Sphingolipid metabolism is a complex network of interconnected pathways responsible for synthesizing and degrading a diverse class of lipids that are fundamental to eukaryotic life.[1] At the heart of this network lie the ceramide synthases (CerS), a family of six mammalian enzymes (CerS1-CerS6) that catalyze the N-acylation of a sphingoid base (like sphinganine or sphingosine) with a fatty acyl-CoA.[1][2] This reaction is the final step in the de novo synthesis of dihydroceramides, which are subsequently desaturated to form ceramides.[3][4]

The paramount importance of the CerS family lies in its role as the primary determinant of ceramide acyl chain length.[1][5] Each CerS isoform exhibits a distinct, though sometimes overlapping, specificity for fatty acyl-CoAs of particular chain lengths.[6] This specificity is not a trivial biochemical detail; it is the basis for the functional diversity of ceramides. For instance, long-chain ceramides like C16:0-ceramide, synthesized by CerS5 and CerS6, are strongly implicated in metabolic dysfunctions such as insulin resistance and obesity-related disorders.[5][7][8] In contrast, very-long-chain (VLC) ceramides, such as those derived from lignoceroyl-CoA, play distinct and often protective roles.

Lignoceroyl-CoA: A Key Very-Long-Chain Acyl-CoA

Lignoceroyl-CoA is the activated form of lignoceric acid (C24:0), a saturated very-long-chain fatty acid (VLCFA).[9] VLCFAs (fatty acids with 22 or more carbons) are crucial components of cellular lipids, particularly sphingolipids, and are involved in processes ranging from myelin maintenance to the formation of the skin's permeability barrier.[10][11]

The metabolism of VLCFAs is tightly regulated. Their synthesis is carried out by a family of elongase enzymes (ELOVLs), and their degradation primarily occurs within peroxisomes.[11] The critical first step for both the utilization of lignoceric acid in ceramide synthesis and its degradation via β-oxidation is its activation to lignoceroyl-CoA by an acyl-CoA ligase.[12][13] Genetic defects in this pathway, such as the deficiency of the peroxisomal lignoceroyl-CoA ligase in X-linked adrenoleukodystrophy (X-ALD), lead to the pathological accumulation of VLCFAs, highlighting the importance of proper lignoceroyl-CoA metabolism.[12][14][15]

CerS Isoform Specificity for Lignoceroyl-CoA

The six mammalian CerS enzymes partition the cellular pool of fatty acyl-CoAs to generate a diverse spectrum of ceramides. Lignoceroyl-CoA (C24:0-CoA) is a preferred substrate for specific isoforms, primarily CerS2 and CerS4 .[2][11][16][17][18]

-

CerS2 exhibits strong specificity for very-long-chain acyl-CoAs, particularly C22:0-CoA and C24:0-CoA.[2][11] It is highly expressed in tissues rich in C24-sphingolipids, such as the liver, kidney, and brain, underscoring its role in maintaining the unique lipid composition of these organs.[11][17]

-

CerS4 also utilizes VLCFAs, showing a preference for C18:0- to C24:0-CoAs.[16][17][18]

The structural basis for this remarkable substrate selectivity is beginning to be understood through cryo-electron microscopy. The catalytic subunit of the CerS complex features a hydrophobic tunnel that accommodates the acyl chain of the fatty acyl-CoA substrate.[19][20] The length and conformation of this tunnel are thought to be key determinants of acyl-CoA specificity.[16][19] It has been demonstrated that a specific 11-amino acid loop within the CerS protein is a critical factor in determining this acyl chain selectivity.[16][21]

The products of this reaction, C24-ceramides and C24-dihydroceramides, play vital roles. They are integral to the structure of myelin and are essential for liver homeostasis.[11] Furthermore, the ratio of C16 to C24 ceramides can influence membrane properties and regulate cellular processes like neutrophil migration.[22] In contrast to the detrimental effects of accumulating C16-ceramide, very-long-chain ceramides (C22:0, C24:0) are often associated with neutral or even protective effects in the context of cardiovascular disease.[23]

Table 1: Substrate Specificity of Mammalian Ceramide Synthase Isoforms

| Ceramide Synthase Isoform | Primary Acyl-CoA Substrate(s) | Key Tissue Expression | Associated Functions/Pathologies |

| CerS1 | C18:0 | Brain, Skeletal Muscle | Neuronal development, Muscle metabolism[2] |

| CerS2 | C22:0, C24:0 (Lignoceroyl-CoA) | Liver, Kidney, Brain | Myelin maintenance, Liver homeostasis[11][17] |

| CerS3 | ≥C26:0 (Ultra-long-chain) | Skin, Testis | Skin barrier function, Spermatogenesis[2][18] |

| CerS4 | C18:0, C20:0, C22:0, C24:0 | Widespread | Keratinocyte differentiation |

| CerS5 | C14:0, C16:0 | Widespread | Pro-apoptotic signaling, Insulin resistance[2][18] |

| CerS6 | C14:0, C16:0 | Widespread | Inflammation, ER stress, Insulin resistance[2][8][18] |

Visualizing the Pathway and Workflow

Diagram 1: De Novo Ceramide Synthesis Pathway

Caption: De novo synthesis of C24-Ceramide in the Endoplasmic Reticulum.

Experimental Protocols for Assessing Lignoceroyl-CoA Utilization

To rigorously investigate the role of lignoceroyl-CoA as a CerS substrate, a multi-pronged experimental approach is required. We present two gold-standard methodologies: a continuous in vitro spectrophotometric assay for enzymatic activity and an LC-MS/MS-based workflow for quantitative profiling in a cellular context.

Protocol 1: In Vitro Ceramide Synthase Activity Assay (Spectrophotometric)

This assay provides a quantitative measure of CerS activity by monitoring the release of Coenzyme A (CoA-SH) from the acyl-CoA substrate.[19]

A. Principle The CerS-catalyzed reaction releases one molecule of CoA-SH for every molecule of dihydroceramide synthesized. This free thiol group reacts with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB, Ellman's reagent), producing a yellow-colored product, 2-nitro-5-thiobenzoate (TNB), which can be quantified by measuring absorbance at 412 nm.

B. Materials & Reagents

-

Substrates: Lignoceroyl-CoA (C24:0-CoA), D-erythro-dihydrosphingosine (Sphinganine)

-

Enzyme Source: Microsomal fractions from tissue homogenates, cell lysates, or purified/recombinant CerS protein.

-

Reagents: DTNB, Bovine Serum Albumin (BSA, fatty acid-free), Assay Buffer (e.g., 50 mM HEPES, pH 7.4), Protease Inhibitor Cocktail.

-

Equipment: Spectrophotometer (plate reader or cuvette-based), homogenizer, ultracentrifuge.

C. Step-by-Step Methodology

-

Enzyme Preparation:

-

Homogenize cells or tissues in ice-cold buffer containing protease inhibitors.

-

Perform differential centrifugation to isolate the microsomal fraction, which is enriched in ER-resident CerS enzymes.

-

Determine the protein concentration of the microsomal fraction using a standard method (e.g., BCA assay).

-

-

Reaction Setup (96-well plate format):

-

Prepare a master mix containing Assay Buffer, 1 mM DTNB, and 20 µM fatty acid-free BSA.

-

To each well, add 50-100 µg of microsomal protein.

-

Add sphinganine to a final concentration of 20 µM.

-

Initiate the reaction by adding Lignoceroyl-CoA to a final concentration of 10-50 µM. The final reaction volume is typically 200 µL.

-

Include negative controls: (a) no enzyme, (b) no lignoceroyl-CoA, (c) no sphinganine.

-

-

Data Acquisition:

-

Immediately place the plate in a spectrophotometer pre-heated to 37°C.

-

Measure the absorbance at 412 nm every 1-2 minutes for 30-60 minutes.

-

-

Data Analysis:

-

Calculate the rate of reaction (Vmax) from the linear portion of the absorbance vs. time curve.

-

Use the molar extinction coefficient of TNB (14,150 M⁻¹cm⁻¹) to convert the rate of absorbance change to the rate of CoA-SH production (nmol/min).

-

Calculate the specific activity by normalizing to the amount of protein used (nmol/min/mg protein).

-

D. Causality and Self-Validation

-

Why fatty acid-free BSA? BSA binds to free fatty acids and acyl-CoAs, preventing their aggregation in aqueous buffer and ensuring their availability to the enzyme.

-

Trustworthiness: The inclusion of multiple negative controls is critical. The absence of signal when any of the three core components (enzyme, acyl-CoA, sphingoid base) is omitted validates that the measured activity is specific to the CerS-catalyzed reaction. Comparing the activity with lignoceroyl-CoA to that with other acyl-CoAs (e.g., palmitoyl-CoA) will confirm substrate specificity.

Diagram 2: Workflow for In Vitro CerS Spectrophotometric Assay

Caption: Key stages of the in vitro spectrophotometric ceramide synthase assay.

Protocol 2: Cellular Ceramide Profiling by LC-MS/MS

This protocol allows for the precise identification and quantification of C24-dihydroceramide and C24-ceramide within a cellular context, providing the most physiologically relevant data.[24]

A. Principle Liquid chromatography separates complex lipid extracts, after which tandem mass spectrometry identifies and quantifies specific ceramide species based on their unique mass-to-charge ratios and fragmentation patterns. This method is highly sensitive and specific.[25][26]

B. Materials & Reagents

-

Cell Culture: Cell lines of interest (e.g., HEK293T cells overexpressing a specific CerS isoform).

-

Lipid Extraction: Chloroform, Methanol, Water (HPLC grade).

-

Standards: Internal standards for quantification (e.g., C17:0-ceramide, which is not naturally abundant).

-

Equipment: Cell culture incubator, sonicator, nitrogen evaporator, Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) system.

C. Step-by-Step Methodology

-

Cell Culture and Harvest:

-

Culture cells under desired experimental conditions (e.g., transient transfection with a CerS2 expression vector vs. control vector).

-

Harvest cells by scraping, wash with PBS, and generate a cell pellet.

-

-

Lipid Extraction (Bligh & Dyer Method):

-

Resuspend the cell pellet in a monophasic solution of Chloroform:Methanol:Water.

-

Spike the sample with a known amount of internal standard (e.g., C17:0-ceramide).

-

Sonicate briefly to ensure complete cell lysis and lipid solubilization.

-

Induce phase separation by adding additional chloroform and water, then centrifuge.

-

Carefully collect the lower organic phase containing the lipids.

-

Dry the lipid extract under a stream of nitrogen.

-

-

Sample Preparation for LC-MS/MS:

-

Reconstitute the dried lipid film in a suitable injection solvent (e.g., Methanol).

-

-

LC-MS/MS Analysis:

-

Inject the sample onto a reverse-phase C18 column.

-

Use a gradient elution to separate lipid species.

-

Operate the mass spectrometer in a positive ion, multiple reaction monitoring (MRM) mode. Set specific precursor-to-product ion transitions for each ceramide species of interest (including the internal standard). For C24:0-ceramide, this would involve monitoring the transition from the precursor ion to the sphingoid base fragment.

-

-

Data Analysis:

-

Integrate the peak areas for each ceramide species and the internal standard.

-

Generate a standard curve if absolute quantification is needed, or calculate relative abundance by normalizing the C24-ceramide peak area to the internal standard peak area.

-

Normalize the final values to the initial protein or cell count.

-

D. Causality and Self-Validation

-

Why an internal standard? A non-endogenous internal standard is added at the beginning of the extraction. It experiences the same extraction inefficiencies and ionization suppression as the target analytes. Normalizing to its signal corrects for these variations, ensuring accurate and reproducible quantification.

-

Trustworthiness: The specificity of LC-MS/MS is its greatest strength. The combination of chromatographic retention time and a specific mass transition provides unambiguous identification of C24-ceramide, eliminating false positives. Comparing results from CerS-overexpressing cells to control cells directly links the activity of that specific enzyme to the production of C24-ceramide.

Diagram 3: Workflow for LC-MS/MS-Based Ceramide Profiling

Caption: A streamlined workflow for quantifying cellular C24-ceramide by LC-MS/MS.

Implications for Disease and Therapeutic Development

Understanding the specific synthesis of C24-ceramides is critical for both basic research and drug development. The dysregulation of VLCFA-containing sphingolipids is implicated in a range of pathologies:

-

Neurological Disorders: The high abundance of C24-sphingolipids in myelin makes CerS2 a key enzyme in nervous system health. Altered levels of VLC-ceramides have been noted in multiple sclerosis and Alzheimer's disease.[22]

-

Cardiovascular Disease: While long-chain ceramides are linked to adverse outcomes, very-long-chain dihydroceramides produced by CerS2 have been correlated with arrhythmias and heart failure in humans under hypoxic conditions, suggesting a complex, context-dependent role.[27]

-

Cancer: The unique ceramide profiles of different cancers, dictated by their CerS expression patterns, influence signaling pathways that control cell death and proliferation.[28][29] Therefore, targeting specific CerS isoforms holds therapeutic promise.

The development of isoform-selective CerS inhibitors is a major goal in drug discovery.[3][28] An inhibitor targeting CerS6, for example, could reduce harmful C16-ceramides to treat metabolic diseases without affecting the essential C24-ceramides produced by CerS2.[8] The protocols detailed in this guide are essential tools for screening and validating such specific inhibitors, enabling the development of next-generation therapeutics that can precisely modulate the ceramide landscape for clinical benefit.

References

-

Si, J., Li, W., Li, Y., Jiang, Y., An, D., Zhang, Y., & Li, X. (2023). Structure and mechanism of a eukaryotic ceramide synthase complex. The EMBO Journal, 42(24), e114889. [Link]

-

Takahashi, D., & Kihara, A. (2022). Small Molecule Inhibitors Targeting Biosynthesis of Ceramide, the Central Hub of the Sphingolipid Network. Journal of Medicinal Chemistry, 65(13), 8747–8765. [Link]

-

Pascoa, T. C., Gaff, C., Chen, K., Johnson, R. M., Castro, V. M., & Voth, G. A. (2023). Structural basis of the mechanism and inhibition of a human ceramide synthase. bioRxiv. [Link]

-

Pascoa, T. C., Gaff, C., Chen, K., Johnson, R. M., Castro, V. M., & Voth, G. A. (2024). Structural basis of the mechanism and inhibition of a human ceramide synthase. Nature, 628(8007), 455–461. [Link]

-

Apostolopoulou, M., & Ziegler, O. (2017). Ceramide synthase 6 inhibition as a novel therapeutic approach for obesity and type 2 diabetes. Endocrine Abstracts. [Link]

-

Melser, S., et al. (2013). Inhibition of Ceramide Synthase Affects Specific Endomembrane Compartments. ResearchGate. [Link]

-

Si, J., Li, W., Li, Y., Jiang, Y., An, D., Zhang, Y., & Li, X. (2023). Structure and mechanism of a eukaryotic ceramide synthase complex. PubMed. [Link]

-

Tegtmeyer, N., et al. (2012). Inhibitors of specific ceramide synthases. PubMed. [Link]

-

Schiffmann, S., et al. (2011). Inhibitors of specific ceramide synthases. ResearchGate. [Link]

-

Lazo, O., Contreras, M., Hashmi, M., Stanley, W., Igarashi, T., & Singh, I. (1988). Peroxisomal lignoceroyl-CoA ligase deficiency in childhood adrenoleukodystrophy and adrenomyeloneuropathy. Proceedings of the National Academy of Sciences, 85(20), 7647-7651. [Link]

-

T-K, T., et al. (2023). Structure of the yeast ceramide synthase. bioRxiv. [Link]

-

Mullen, T. D., Hannun, Y. A., & Obeid, L. M. (2012). Ceramide synthases at the centre of sphingolipid metabolism and biology. Biochemical Journal, 441(3), 789–802. [Link]

-

Al-Juboori, S. I., et al. (2021). Substrate specificity and tissue distribution of ceramide synthase isoforms. ResearchGate. [Link]

-

van Smeden, J., et al. (2011). Profiling and Characterizing Skin Ceramides Using Reversed-Phase Liquid Chromatography–Quadrupole Time-of-Flight Mass Spectrometry. Analytical Chemistry. [Link]

-

Summers, S. A. (2020). Ceramide Synthases Are Attractive Drug Targets for Treating Metabolic Diseases. Frontiers in Endocrinology, 11, 535. [Link]

-

Li, S., et al. (2022). Overexpression of a ceramide synthase gene, GhCS1, inhibits fiber cell initiation and elongation by promoting the synthesis of ceramides containing dihydroxy LCB and VLCFA. Frontiers in Plant Science, 13, 971387. [Link]

-

Lazo, O., Contreras, M., Hashmi, M., Stanley, W., Igarashi, T., & Singh, I. (1988). Peroxisomal lignoceroyl-CoA ligase deficiency in childhood adrenoleukodystrophy and adrenomyeloneuropathy. PNAS. [Link]

-

Kasumov, T., et al. (2010). QUANTIFICATION OF CERAMIDE SPECIES IN BIOLOGICAL SAMPLES BY LIQUID CHROMATOGRAPHY-ELECTROSPRAY TANDEM MASS SPECTROMETRY. PMC. [Link]

-

Lermen, M., et al. (2015). Ceramide analysis utilizing gas chromatography-mass spectrometry. ResearchGate. [Link]

-

Neupsy Key. (2016). Peroxisomal Disorders. [Link]

-

Tidhar, R., et al. (2015). Ceramide Synthases: Roles in Cell Physiology and Signaling. ResearchGate. [Link]

-

Lazo, O., Contreras, M., Hashmi, M., Stanley, W., Igarashi, T., & Singh, I. (1988). Peroxisomal lignoceroyl-CoA ligase deficiency in childhood adrenoleukodystrophy and adrenomyeloneuropathy. PNAS. [Link]

-

Singh, I., Lazo, O., Contreras, M., & Singh, A. K. (1990). Cellular oxidation of lignoceric acid is regulated by the subcellular localization of lignoceroyl-CoA ligases. PubMed. [Link]

-

MSD Manual Professional Edition. (n.d.). Peroxisomal Disorders. [Link]

-

Gault, C. R., Obeid, L. M., & Hannun, Y. A. (2021). Advances in determining signaling mechanisms of ceramide and role in disease. Journal of Lipid Research, 62, 100091. [Link]

-

Iwabuchi, K., & Nakayama, H. (2015). Role of Ceramide from Glycosphingolipids and Its Metabolites in Immunological and Inflammatory Responses in Humans. PMC. [Link]

-

Al-Juboori, S. I., et al. (2016). Roles of Ceramides and Other Sphingolipids in Immune Cell Function and Inflammation. Birzeit University Institutional Repository. [Link]

-

Gaggini, M., et al. (2022). Ceramide Acyl Chain Length and Its Relevance to Intracellular Lipid Regulation. MDPI. [Link]

-

PubChem. (n.d.). Lignoceroyl-CoA. [Link]

-

Mancina, R. M., et al. (2024). The Role of Ceramides in Metabolic and Cardiovascular Diseases. MDPI. [Link]

-

Megyeri, M., et al. (2019). Yeast ceramide synthases, Lag1 and Lac1, have distinct substrate specificity. Semantic Scholar. [Link]

-

Kihara, A. (2014). Metabolism of Very Long-Chain Fatty Acids: Genes and Pathophysiology. Korea Science. [Link]

-

Megyeri, M., et al. (2019). Yeast ceramide synthases, Lag1 and Lac1, have distinct substrate specificity. ResearchGate. [Link]

-

Micoogullari, Y., et al. (2020). Dysregulation of very-long-chain fatty acid metabolism causes membrane saturation and induction of the unfolded protein response. PMC. [Link]

-

Kihara, A. (2012). Very long-chain fatty acids: elongation, physiology and related disorders. SciSpace. [Link]

-

Laviad, E. L., et al. (2012). Eleven residues determine the acyl chain specificity of ceramide synthases. PMC. [Link]

-

Micoogullari, Y., et al. (2020). Dysregulation of very-long-chain fatty acid metabolism causes membrane saturation and induction of the unfolded protein response. PubMed. [Link]

-

Bosma, M., et al. (2022). Ceramide Synthase 2 Promotes Cardiac Very-Long-Chain Dihydroceramide Accumulation and Is Linked to Arrhythmias and Heart Failure in Humans. MDPI. [Link]

-

Schwartz, G. K., et al. (2011). A fluorescent assay for ceramide synthase activity. PMC. [Link]

-

O'Brien, Z., et al. (2020). Assaying Ceramide Synthase Activity In Vitro and in Living Cells Using Liquid Chromatography-Mass Spectrometry. ResearchGate. [Link]

Sources

- 1. Ceramide synthases at the centre of sphingolipid metabolism and biology - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Frontiers | Ceramide Synthases Are Attractive Drug Targets for Treating Metabolic Diseases [frontiersin.org]

- 3. Small Molecule Inhibitors Targeting Biosynthesis of Ceramide, the Central Hub of the Sphingolipid Network - PMC [pmc.ncbi.nlm.nih.gov]

- 4. A fluorescent assay for ceramide synthase activity - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. Structural basis of the mechanism and inhibition of a human ceramide synthase - PMC [pmc.ncbi.nlm.nih.gov]

- 8. endocrine-abstracts.org [endocrine-abstracts.org]

- 9. Lignoceroyl-CoA | C45H82N7O17P3S | CID 3082227 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. Metabolism of Very Long-Chain Fatty Acids: Genes and Pathophysiology -Biomolecules & Therapeutics | Korea Science [koreascience.kr]

- 11. scispace.com [scispace.com]

- 12. Peroxisomal lignoceroyl-CoA ligase deficiency in childhood adrenoleukodystrophy and adrenomyeloneuropathy - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Cellular oxidation of lignoceric acid is regulated by the subcellular localization of lignoceroyl-CoA ligases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. pnas.org [pnas.org]

- 15. pnas.org [pnas.org]

- 16. biorxiv.org [biorxiv.org]

- 17. researchgate.net [researchgate.net]

- 18. Frontiers | Overexpression of a ceramide synthase gene,GhCS1, inhibits fiber cell initiation and elongation by promoting the synthesis of ceramides containing dihydroxy LCB and VLCFA [frontiersin.org]

- 19. Structure and mechanism of a eukaryotic ceramide synthase complex - PMC [pmc.ncbi.nlm.nih.gov]

- 20. Structure and mechanism of a eukaryotic ceramide synthase complex - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. Eleven residues determine the acyl chain specificity of ceramide synthases - PMC [pmc.ncbi.nlm.nih.gov]

- 22. Advances in determining signaling mechanisms of ceramide and role in disease - PMC [pmc.ncbi.nlm.nih.gov]

- 23. mdpi.com [mdpi.com]

- 24. researchgate.net [researchgate.net]

- 25. Techniques for Ceramide Analysis - Creative Proteomics [creative-proteomics.com]

- 26. QUANTIFICATION OF CERAMIDE SPECIES IN BIOLOGICAL SAMPLES BY LIQUID CHROMATOGRAPHY-ELECTROSPRAY TANDEM MASS SPECTROMETRY - PMC [pmc.ncbi.nlm.nih.gov]

- 27. mdpi.com [mdpi.com]

- 28. Inhibitors of specific ceramide synthases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 29. researchgate.net [researchgate.net]

Molecular Structure and Properties of Lignoceroyl Coenzyme A Ammonium Salt

Technical Guide for Biochemical Research & Assay Development

Abstract

Lignoceroyl Coenzyme A (C24:0-CoA) is the thioester conjugate of lignoceric acid (tetracosanoic acid) and Coenzyme A. As a Very Long-Chain Fatty Acyl-CoA (VLCFA-CoA), it serves as a critical metabolic node in peroxisomal

Molecular Architecture & Chemical Identity

The lignoceroyl-CoA ammonium salt represents a distinct amphiphilic structure where a highly hydrophobic C24 tail is tethered to a hydrophilic nucleotide headgroup, stabilized by ammonium counterions.

Structural Components

| Component | Chemical Feature | Function |

| Lipophilic Tail | C24:0 (Tetracosanoyl) | A saturated, 24-carbon aliphatic chain. Its extreme hydrophobicity drives rapid micelle formation and necessitates specific transport proteins (e.g., ACBD1/ACBP) in cytosol. |

| Thioester Bond | High-Energy Linkage | Connects the C24 tail to the cysteamine thiol of CoA. Hydrolysis of this bond ( |

| Hydrophilic Head | 3'-Phospho-ADP + Pantetheine | Provides water solubility and recognition motifs for enzymes (e.g., ACOX1, CerS). |

| Counterion | Ammonium ( | In the reagent form, ammonium ions neutralize the phosphate groups on the CoA, preventing protonation-induced precipitation and enhancing dissolution in neutral buffers compared to the free acid form. |

Chemical Specifications (Reagent Grade)

-

Formula (Free Acid):

-

Molecular Weight: ~1118.2 g/mol (Free acid basis; salt weight varies by stoichiometry of

). -

Physical State: White to off-white lyophilized powder.

-

Solubility: Poor in pure water; requires surfactant (BSA,

-cyclodextrin) or organic solvent assistance for physiological concentrations.

Physiochemical Properties & Stability[1]

Critical Micelle Concentration (CMC)

Unlike medium-chain acyl-CoAs, Lignoceroyl-CoA has an extremely low CMC, estimated at < 0.5

-

Implication: In enzyme kinetics assays, free monomeric substrate concentration is negligible above this threshold. The reagent exists primarily as micelles unless buffered by Bovine Serum Albumin (BSA) or Fatty Acid Binding Proteins (FABP).

-

Experimental Artifacts: "Inhibition" of enzymes at high substrate concentrations is often a detergent effect of the micelles rather than true substrate inhibition.

Hydrolytic Instability

The thioester bond is susceptible to nucleophilic attack, particularly at pH > 8.0.

-

Half-life: At pH 7.5 (RT), spontaneous hydrolysis is slow (< 1% per hour). At pH 9.0, half-life drops to minutes.

-

Ammonium Salt Advantage: The ammonium formulation maintains a local pH closer to neutral upon dissolution compared to alkali salts (Li+/Na+), reducing spontaneous hydrolysis risks during stock preparation.

Critical Handling Protocols (Self-Validating Systems)

Directive: Do not dissolve directly in water. The long C24 chain will cause immediate aggregation or adherence to plasticware, leading to massive concentration errors.

Protocol A: Preparation of 1 mM Stock Solution

This protocol ensures quantitative recovery and prevents "ghost" concentrations where the lipid is stuck to the tube walls.

-

Solvent Choice: Use 10 mM Ammonium Acetate (pH 6.0) or 50:50 Water:Ethanol . Avoid pure water.

-

Vessel: Use glass vials or low-binding polypropylene tubes. C24:0 binds avidly to standard polystyrene.

-

Dissolution:

-

Add solvent to the lyophilized powder.

-

Vortex intermittently for 2 minutes.

-

Sonicate in a water bath at room temperature for 5 minutes. Validation: Solution must be optically clear (no turbidity).

-

-

Quantification (Self-Validation):

-

Do not trust the weight. Lyophilized salts are hygroscopic.

-

Measure absorbance at 260 nm (

for the adenine moiety). -

Calculate exact concentration:

.

-

Protocol B: Delivery to Enzyme Assays (The BSA Method)

To present Lignoceroyl-CoA to enzymes (e.g., ACOX1) as a monomer rather than a micelle:

-

Prepare a 10 mg/mL BSA (Fatty Acid Free) solution in the assay buffer.

-

Add the Lignoceroyl-CoA stock to the BSA solution while vortexing.

-

Molar Ratio: Target a [CoA]:[BSA] ratio of 1:1 to 5:1 . BSA has multiple binding sites but high loading promotes aggregation.

Biological Mechanisms & Pathways[2]

Lignoceroyl-CoA is metabolically distinct from shorter acyl-CoAs (e.g., Palmitoyl-CoA) because it cannot enter mitochondria directly. It is obligately processed in the peroxisome or utilized in the Endoplasmic Reticulum (ER) .

Pathway Visualization

The following diagram illustrates the bifurcation of Lignoceroyl-CoA fate between Peroxisomal

Figure 1: Metabolic fate of Lignoceroyl-CoA. Note the critical role of ABCD1 for peroxisomal entry and CerS enzymes for myelin synthesis.

Mechanism Details

-

Peroxisomal Entry (The X-ALD Link):

-

Lignoceroyl-CoA cannot passively diffuse into peroxisomes due to its size and charge.

-

It requires the ABCD1 transporter (ATP-Binding Cassette Subfamily D Member 1).

-

Pathology: In X-linked Adrenoleukodystrophy (X-ALD), mutations in ABCD1 prevent Lignoceroyl-CoA uptake. Consequently, cytosolic C24:0-CoA accumulates and is diverted to the ER, leading to excess C26:0 formation (via ELOVL1) and incorporation into membrane lipids, destabilizing myelin.

-

-

-Oxidation (Chain Shortening):

-

Once inside, ACOX1 (Acyl-CoA Oxidase 1) introduces a double bond at C2-C3, generating

. -

This is the rate-limiting step for VLCFA degradation.

-

Note: Mitochondria cannot oxidize C24 until it is shortened to at least C22 or C20 (Arachidic/Behenic) by peroxisomes.

-

-

Sphingolipid Biosynthesis:

-

In the ER, Lignoceroyl-CoA is a preferred substrate for Ceramide Synthase 2 (CerS2) .

-

It is N-acylated onto a sphingoid base to form C24-Ceramide .

-

C24-Ceramides are essential for liver homeostasis and myelin sheath stability.

-

Disease Association: X-Linked Adrenoleukodystrophy (X-ALD)[3][4][5]

Researchers utilize Lignoceroyl-CoA ammonium salt primarily to study X-ALD.

-

Biomarker: Elevated C26:0 lysophosphatidylcholine (C26:0-LysoPC) in blood spots is the diagnostic standard, but Lignoceroyl-CoA accumulation in cells is the proximal defect.

-

Therapeutic Targets:

-

ABCD2 Induction: Up-regulating the related transporter ABCD2 can compensate for ABCD1 deficiency.

-

ACOX1 Activation: Enhancing the oxidation rate of the limited Lignoceroyl-CoA that manages to enter peroxisomes.

-

References

-

PubChem. (2025).[1] Tetracosanoyl-CoA Compound Summary. National Library of Medicine. [Link]

-

Wanders, R. J., et al. (2010). Peroxisomes, lipid metabolism, and peroxisomal disorders. Molecular Genetics and Metabolism. [Link]

-

Kemp, S., et al. (2012). ABCD1 mutations and the X-linked adrenoleukodystrophy mutation database: role in diagnosis and clinical correlations. Human Mutation. [Link]

-

Lipid Maps. (2024). LMSD: Lignoceroyl-CoA Structure and Classification. Lipid Maps Structure Database. [Link]

-

Sanders, M. A., et al. (2008). High-performance liquid chromatographic analysis of acyl-CoA esters in human muscle. Journal of Lipid Research. [Link]

Sources

Difference between lignoceroyl-CoA and shorter chain acyl-CoAs

Metabolic Partitioning, Physicochemical Divergence, and Experimental Handling

Executive Summary

In the landscape of lipid metabolism, the distinction between Lignoceroyl-CoA (C24:0-CoA, a Very Long Chain Fatty Acyl-CoA or VLCFA-CoA) and its shorter counterparts (e.g., Palmitoyl-CoA , C16:0-CoA) is not merely structural—it is a fundamental determinant of cellular trafficking, energetic fate, and pathological risk.

For drug development professionals and metabolic researchers, understanding this divergence is critical. While C16:0-CoA is the primary currency of mitochondrial ATP production, C24:0-CoA is a structural lipid precursor and a potential lipotoxic agent that requires specialized peroxisomal machinery for degradation. This guide delineates the mechanistic differences, focusing on the "metabolic fork" that separates these molecules and the specific protocols required to study them experimentally.

The Physicochemical Divide: Solubility and Membrane Dynamics

The addition of 8 carbons from Palmitoyl-CoA (C16) to Lignoceroyl-CoA (C24) drastically alters hydrophobicity. This is the first hurdle in experimental design.

-

Critical Micelle Concentration (CMC): Lignoceroyl-CoA has a vanishingly low CMC compared to Palmitoyl-CoA. In aqueous buffers, C24:0-CoA aggregates almost instantly, rendering it inaccessible to enzymes unless properly chaperoned.

-

Membrane Partitioning: While C16-CoA can rapidly flip-flop across bilayers or be transported by ACBP (Acyl-CoA Binding Protein), C24-CoA has a high affinity for membrane insertion, often becoming "stuck" in the ER membrane where it is synthesized unless actively transported by ABC transporters.

Application Note: In in vitro assays, treating C24:0-CoA like C16:0-CoA leads to false negatives. You cannot simply dissolve C24:0-CoA in buffer; it requires a carrier system (see Section 5).

Biosynthetic Origins: Cytosol vs. Endoplasmic Reticulum

The source of these acyl-CoAs dictates their initial intracellular location.

-

Palmitoyl-CoA (C16): Primarily the product of de novo lipogenesis (DNL) in the cytosol, catalyzed by Fatty Acid Synthase (FASN) . It is the "base unit" of mammalian fatty acid synthesis.

-

Lignoceroyl-CoA (C24): The product of the Elongation of Very Long Chain Fatty Acids (ELOVL) system, specifically ELOVL1 , located in the Endoplasmic Reticulum (ER). ELOVL1 extends C22:0-CoA to C24:0-CoA using Malonyl-CoA as the carbon donor [1].

Metabolic Partitioning: The "Fork in the Road"

The most critical physiological difference lies in how the cell processes these molecules for oxidation. The cell uses a strict gating mechanism to prevent VLCFAs from clogging mitochondrial machinery.

The Mitochondrial Gate (C16/C18)

Shorter chains (≤C20) utilize the Carnitine Shuttle :

-

CPT1 (Carnitine Palmitoyltransferase 1): Converts Acyl-CoA to Acyl-Carnitine at the outer mitochondrial membrane.

-

CACT: Translocates Acyl-Carnitine into the matrix.

-

CPT2: Reconverts it to Acyl-CoA for Beta-Oxidation.

The Peroxisomal Gate (C24)

Mitochondria cannot import Lignoceroyl-CoA. CPT1 has negligible affinity for C24 chains. Instead, these must be routed to the peroxisome:

-

ABCD1 (ALDP): An ATP-Binding Cassette transporter that actively pumps C24:0-CoA across the peroxisomal membrane [2].

-

Peroxisomal Beta-Oxidation: The chain is shortened (not fully oxidized) to C8-C16 acyl-CoAs.

-

Export: Shortened chains are conjugated to carnitine (by CRAT/CROT) and exported to mitochondria for final oxidation.

Pathological Relevance: Mutations in ABCD1 cause X-linked Adrenoleukodystrophy (X-ALD) .[1][2][3] The failure to transport C24:0-CoA leads to its accumulation in the cytosol, where it is incorporated into myelin sphingolipids, destabilizing the membrane [3].

Visualization: The Metabolic Partitioning Pathway

Figure 1: The metabolic fork. C16 enters mitochondria directly via CPT1, while C24 is obligated to enter peroxisomes via ABCD1 for chain shortening.

Enzymatic Machinery: Oxidation Differences

Once inside the respective organelles, the chemistry of oxidation differs fundamentally.[4]

| Feature | Mitochondrial Beta-Oxidation (C16) | Peroxisomal Beta-Oxidation (C24) |

| Primary Substrate | Palmitoyl-CoA (LCFA) | Lignoceroyl-CoA (VLCFA) |

| First Enzyme | ACADs (Acyl-CoA Dehydrogenases) | ACOX1 (Acyl-CoA Oxidase 1) [4] |

| Electron Acceptor | FAD | FAD |

| ATP Yield | High (coupled to oxidative phosphorylation) | None (energy lost as heat/H |

| End Product | Acetyl-CoA (enters TCA cycle) | Shortened Acyl-CoA + Acetyl-CoA |

| Key Drug Target | CPT1 (metabolic modulation) | ABCD1 (X-ALD), ACOX1 (inflammation) |

Key Insight: Peroxisomal oxidation of Lignoceroyl-CoA is not for energy generation; it is a detoxification and chain-shortening mechanism. The generation of H

Experimental Protocols for Lignoceroyl-CoA

Handling C24:0-CoA requires specific modifications to standard lipid assays.

Protocol A: Solubilization for In Vitro Assays

Standard buffers will precipitate C24:0-CoA.

-

Preparation: Dissolve solid Lignoceroyl-CoA in a minimal volume of DMSO.

-

Carrier Complexing: Prepare a 10% (w/v) solution of Fatty Acid-Free BSA or Methyl-beta-cyclodextrin in PBS.

-

Mixing: Slowly add the DMSO-lipid solution to the carrier solution while vortexing.

-

Target Ratio: 2:1 (BSA:Lipid molar ratio) or 10mM Cyclodextrin.

-

-

Validation: Measure absorbance at 260nm (adenine moiety of CoA) to ensure the lipid is in solution and not adhering to the tube walls.

Protocol B: ACOX1 Activity Assay (Peroxisomal Specific)

To distinguish C24 oxidation from mitochondrial activity.

-

System: Use isolated peroxisomes or whole cell lysates (with mitochondrial inhibitors like antimycin A).

-

Substrate: 50 µM Lignoceroyl-CoA (solubilized as above).

-

Reaction Mix:

-

Tris-HCl (pH 8.0)

-

FAD (Cofactor)

-

4-Aminoantipyrine + Phenol + Peroxidase (Detection system)

-

-

Mechanism: ACOX1 oxidizes C24:0-CoA

generates H -

Readout: Absorbance at 500 nm.

Visualization: Assay Workflow

Figure 2: Workflow for detecting Lignoceroyl-CoA oxidation activity, highlighting the critical solubilization step.

References

-

Ofman, R., et al. (2010). "The role of ELOVL1 in very long-chain fatty acid homeostasis and X-linked adrenoleukodystrophy." EMBO Molecular Medicine.

-

Moser, H. W., et al. (2001). "X-Linked Adrenoleukodystrophy."[1][5] Nature Reviews Genetics.

-

Kemp, S., et al. (2012).[6] "ABCD1 mutations and the X-linked adrenoleukodystrophy mutation database: role in diagnosis and clinical correlations." Human Mutation.

-

Wanders, R. J., & Waterham, H. R. (2006). "Biochemistry of mammalian peroxisomes revisited." Annual Review of Biochemistry.

-

Fourcade, S., et al. (2008). "Early oxidative damage underlies neurodegeneration in X-adrenoleukodystrophy." Human Molecular Genetics.

Sources

- 1. researchgate.net [researchgate.net]

- 2. The role of ELOVL1 in very long-chain fatty acid homeostasis and X-linked adrenoleukodystrophy - PMC [pmc.ncbi.nlm.nih.gov]

- 3. biorxiv.org [biorxiv.org]

- 4. SMPDB [smpdb.ca]

- 5. Reactome | Defective ABCD1 does not transfer LCFAs from cytosol to peroxisomal matrix [reactome.org]

- 6. academic.oup.com [academic.oup.com]

Methodological & Application

Application Note & Protocol: Mastering the Preparation of Lignoceroyl-CoA Stock Solutions for Enzyme Assays

Abstract

Lignoceroyl-CoA (C24:0-CoA), a very long-chain saturated fatty acyl-CoA, is a critical substrate for a host of enzymes involved in lipid metabolism, including acyl-CoA oxidases and synthetases.[1][2][3] Its metabolism is of significant interest in the study of peroxisomal disorders such as X-linked adrenoleukodystrophy, where its accumulation is a key pathological marker.[1][2] However, the pronounced hydrophobicity and low critical micelle concentration (CMC) of lignoceroyl-CoA present substantial challenges for the preparation of stable, monomeric, and biochemically active stock solutions essential for reliable enzyme kinetic studies. This application note provides a comprehensive, field-proven guide for researchers, scientists, and drug development professionals on the principles and protocols for preparing and validating high-quality lignoceroyl-CoA stock solutions.

Introduction: The Challenge of Lignoceroyl-CoA Solubility

This guide will detail a robust methodology to overcome these challenges, focusing on the selection of appropriate solubilizing agents, preparation techniques, and rigorous quality control measures to ensure the integrity and utility of your lignoceroyl-CoA stock solutions.

Physicochemical Properties of Lignoceroyl-CoA

A thorough understanding of the physicochemical properties of lignoceroyl-CoA is fundamental to its effective handling.

| Property | Value | Source |

| Chemical Name | Lignoceroyl Coenzyme A | [8][9] |

| Synonyms | Tetracosanoyl-CoA, C24:0-CoA | [10] |

| CAS Number | 24305-30-4 | [8][9][10] |

| Molecular Formula | C45H82N7O17P3S | [9][10] |

| Molecular Weight | 1118.16 g/mol | [9] |

| Solubility | Practically insoluble in water. Soluble in non-polar organic solvents. | [4] |

| Critical Micelle Concentration (CMC) | Expected to be in the low micromolar range, influenced by buffer composition, ionic strength, and temperature.[5][6] |

Core Protocol: Preparation of Lignoceroyl-CoA Stock Solution

This protocol is designed to produce a 1 mM stock solution of lignoceroyl-CoA, which can then be diluted to the desired final concentration for enzyme assays. The key to this protocol is the use of a non-ionic detergent, Triton X-100, to facilitate the solubilization and prevent micelle formation.

Materials and Reagents

-

Lignoceroyl-CoA (powder, >95% purity)

-

Triton X-100 (molecular biology grade)

-

Anhydrous Ethanol (ACS grade)

-

High-purity water (e.g., Milli-Q or equivalent)

-

Buffer of choice (e.g., 50 mM HEPES, pH 7.4)

-

Micro-centrifuge tubes

-

Vortex mixer

-

Water bath or heat block

-

Spectrophotometer

Step-by-Step Protocol

-

Prepare a 10% (w/v) Triton X-100 Stock Solution:

-

Accurately weigh 1 g of Triton X-100 and dissolve it in 10 mL of high-purity water.

-

Mix thoroughly until the solution is homogeneous. This solution is stable at room temperature.

-

-

Weighing Lignoceroyl-CoA:

-

Due to its static nature and the small quantities typically used, it is advisable to weigh lignoceroyl-CoA in a micro-centrifuge tube on an analytical balance.

-

For a 1 mM stock solution, weigh out 1.12 mg of lignoceroyl-CoA to prepare 1 mL of stock.

-

-

Initial Solubilization in Ethanol:

-

To the weighed lignoceroyl-CoA, add a small volume of anhydrous ethanol (e.g., 20-30 µL for 1.12 mg).

-

Vortex briefly to dissolve the powder. The ethanol helps to break up any clumps and facilitates the initial dispersion of the lipid.

-

-

Addition of Detergent and Buffer:

-

Immediately after the ethanol addition, add the desired volume of your assay buffer containing a final concentration of 0.1% Triton X-100. For 1 mL of stock solution, add 10 µL of the 10% Triton X-100 stock to 960-970 µL of buffer.

-

The final concentration of Triton X-100 should be well above its own CMC (approximately 0.015-0.02 mM) to ensure the formation of mixed micelles with lignoceroyl-CoA.

-

-

Heating and Vortexing:

-

Incubate the solution at 37°C for 5-10 minutes. This gentle heating aids in the solubilization process.

-

Vortex the solution intermittently during the incubation period to ensure complete dissolution. The final solution should be clear and free of any visible particulates.

-

-

Final Volume Adjustment:

-

Allow the solution to cool to room temperature.

-

Adjust the final volume to 1 mL with the assay buffer.

-

Workflow Diagram

Caption: Workflow for the preparation of lignoceroyl-CoA stock solution.

Quality Control and Validation

A self-validating protocol is crucial for reproducible results. The following steps are essential to characterize your lignoceroyl-CoA stock solution.

Concentration Determination

The concentration of the lignoceroyl-CoA stock solution should be determined spectrophotometrically. The adenine ring of the CoA moiety has a maximum absorbance at 260 nm.

-

Molar Extinction Coefficient (ε) at 260 nm: 16,400 M⁻¹cm⁻¹ in phosphate buffer, pH 7.0.

-

Procedure:

-

Dilute an aliquot of your stock solution in the same buffer used for preparation to bring the absorbance into the linear range of the spectrophotometer (typically 0.1 - 1.0).

-

Measure the absorbance at 260 nm.

-

Calculate the concentration using the Beer-Lambert law: Concentration (M) = Absorbance / (ε × path length) .

-

Purity Assessment

The purity of the lignoceroyl-CoA can be assessed by checking for the presence of free CoASH, which can arise from the hydrolysis of the thioester bond.

-

Method: Use Ellman's reagent (5,5'-dithiobis-(2-nitrobenzoic acid); DTNB), which reacts with free sulfhydryl groups to produce a yellow-colored product with an absorbance maximum at 412 nm.

-

Procedure:

-

Prepare a standard curve with known concentrations of CoASH.

-

React an aliquot of your lignoceroyl-CoA stock solution with DTNB.

-

Measure the absorbance at 412 nm and determine the amount of free CoASH from the standard curve.

-

A high-quality preparation should have minimal free CoASH.

-

Storage and Stability

Long-chain fatty acyl-CoAs are susceptible to both chemical and enzymatic degradation. Proper storage is paramount to maintain the integrity of your stock solution.

-

Aliquoting: Aliquot the stock solution into single-use volumes to avoid repeated freeze-thaw cycles.

-

Storage Temperature: Store the aliquots at -80°C for long-term storage. For short-term use (a few days), storage at -20°C is acceptable.

-

Inert Gas: For maximum stability, consider overlaying the solution with an inert gas like argon or nitrogen before capping the tubes to minimize oxidation.

Degradation Pathways to Avoid

Caption: Key degradation pathways for lignoceroyl-CoA.

Conclusion

The successful preparation of lignoceroyl-CoA stock solutions is a critical first step for obtaining reliable and reproducible data in enzyme assays. The protocol and validation steps outlined in this application note provide a robust framework for researchers to overcome the inherent challenges associated with this very long-chain fatty acyl-CoA. By understanding the principles behind each step and implementing rigorous quality control, scientists can ensure the integrity of their substrate and the validity of their experimental findings.

References

-

Constantinides, P. P., & Steim, J. M. (1985). Physical properties of fatty acyl-CoA. Critical micelle concentrations and micellar size and shape. The Journal of biological chemistry, 260(12), 7573–7580.[5]

-

Constantinides, P. P., & Steim, J. M. (1985). Physical properties of fatty acyl-CoA. Critical micelle concentrations and micellar size and shape. PubMed. Retrieved from [Link][6]

-

National Center for Biotechnology Information. (n.d.). Lignoceroyl-CoA. PubChem Compound Database. Retrieved from [Link][10]

-

BioAssay Systems. (n.d.). Fatty Acyl-CoA Assay. Retrieved from [Link][11]

-

Füllekrug, J., & Poppelreuther, M. (2012). Measurement of Long-Chain Fatty Acyl-CoA Synthetase Activity. In Lipid Droplets (pp. 131-139). Humana Press.[12]

-

Ito, S., et al. (2011). Development of a High-Density Assay for Long-Chain Fatty Acyl-CoA Elongases. Journal of lipid research, 52(4), 841-848.[13]

-

McAndrew, R. P., et al. (2007). Structural Basis for Substrate Fatty Acyl Chain Specificity: CRYSTAL STRUCTURE OF HUMAN VERY-LONG-CHAIN ACYL-CoA DEHYDROGENASE. The Journal of biological chemistry, 282(49), 35945–35954.[14]

-

Chen, G., et al. (2018). Substrate preferences of long-chain acyl-CoA synthetase and diacylglycerol acyltransferase contribute to enrichment of flax seed oil with α-linolenic acid. Biochemical Journal, 475(9), 1591-1606.[15]

-

PubChemLite. (n.d.). Lignoceroyl-coa (C45H82N7O17P3S). Retrieved from [Link][16]

-

Avanti Polar Lipids. (n.d.). Critical Micelle Concentrations (CMCs). Retrieved from [Link][7]

-

Singh, I., et al. (1987). Characterization of rat brain microsomal acyl-coenzyme A ligases: different enzymes for the synthesis of palmitoyl-coenzyme A and lignoceroyl-coenzyme A. Archives of biochemistry and biophysics, 255(1), 10-18.[17]

-

Kihara, K., et al. (1993). Characterization of lignoceroyl-CoA ligase activity in chicken liver microsomes. The Journal of biochemistry, 114(2), 269-274.[18]

-

J-GLOBAL. (n.d.). Lignoceroyl-CoA. Retrieved from [Link][19]

-

VTechWorks. (n.d.). Synthesis, Characterization, Critical Micelle Concentration and Biological Activity of two-Headed Amphiphiles. Retrieved from [Link][20]

-

Lazo, O., et al. (1988). Peroxisomal lignoceroyl-CoA ligase deficiency in childhood adrenoleukodystrophy and adrenomyeloneuropathy. Proceedings of the National Academy of Sciences of the United States of America, 85(19), 7647–7651.[1]

-

Wanders, R. J., et al. (1992). Cellular oxidation of lignoceric acid is regulated by the subcellular localization of lignoceroyl-CoA ligases. Biochemical and biophysical research communications, 183(3), 1147-1153.[2]

-

Wikipedia. (n.d.). Critical micelle concentration. Retrieved from [Link][21]

-

Rasmussen, J. T., et al. (2000). Enzymatic synthesis and purification of caffeoyl-CoA, p-coumaroyl-CoA, and feruloyl-CoA. Analytical biochemistry, 286(2), 234-239.[22]

-

Watkins, P. A., & Ellis, J. M. (2012). Peroxisomal acyl-CoA synthetases. Biochimica et biophysica acta, 1822(9), 1411–1420.[23]

-

Haynes, C. A., et al. (2008). Quantitation of fatty acyl-coenzyme As in mammalian cells by liquid chromatography-electrospray ionization tandem mass spectrometry. Journal of lipid research, 49(5), 1113–1125.[24]

-

Tsuchiya, Y., et al. (2014). Methods for measuring CoA and CoA derivatives in biological samples. Biochemical Society transactions, 42(4), 1107–1111.[25]

-

iGEM. (2016). Chemical synthesis and purification of acetyl-CoA. Retrieved from [Link][26]

-

Wątły, J., et al. (2021). The Physiological and Pathological Role of Acyl-CoA Oxidation. International journal of molecular sciences, 22(21), 11598.[27]

-

Reactome. (n.d.). Synthesis of very long-chain fatty acyl-CoAs. Retrieved from [Link][3]

-

Wątły, J., & Pirola, L. (2023). The Role of Acyl-CoA β-Oxidation in Brain Metabolism and Neurodegenerative Diseases. International Journal of Molecular Sciences, 24(18), 14105.[28]

-

Wang, Y., et al. (2019). Screening, expression, purification and characterization of CoA-transferases for lactoyl-CoA generation. Journal of industrial microbiology & biotechnology, 46(11), 1545–1555.[29]

-

Vamecq, J., et al. (1987). Mitochondrial and peroxisomal metabolism of glutaryl-CoA. European journal of biochemistry, 168(3), 661–668.[30]

-

D'Aurelio, M., et al. (2017). Determination of Coenzyme A and Acetyl-Coenzyme A in Biological Samples Using HPLC with UV Detection. Methods and protocols, 1(1), 1.[31]

-

Woodman, T. J., & Lloyd, M. D. (2019). Analysis of enzyme reactions using NMR techniques: A case study with α-methylacyl-CoA racemase (AMACR). In Methods in Enzymology (Vol. 620, pp. 165-197). Academic Press.[32]

-

Harwood, J. (2019). Plant Fatty Acid Synthesis. AOCS Lipid Library.[33]

-

Royal Society of Chemistry. (n.d.). Protocol for enzyme assays. Retrieved from [Link][34]

Sources

- 1. Peroxisomal lignoceroyl-CoA ligase deficiency in childhood adrenoleukodystrophy and adrenomyeloneuropathy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Cellular oxidation of lignoceric acid is regulated by the subcellular localization of lignoceroyl-CoA ligases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Reactome | Synthesis of very long-chain fatty acyl-CoAs [reactome.org]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. researchgate.net [researchgate.net]

- 6. Physical properties of fatty acyl-CoA. Critical micelle concentrations and micellar size and shape - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. avantiresearch.com [avantiresearch.com]

- 8. medchemexpress.com [medchemexpress.com]

- 9. lignoceroyl-coenzyme A | 24305-30-4 [chemicalbook.com]

- 10. Lignoceroyl-CoA | C45H82N7O17P3S | CID 3082227 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 11. bioassaysys.com [bioassaysys.com]

- 12. researchgate.net [researchgate.net]

- 13. researchgate.net [researchgate.net]

- 14. Structural Basis for Substrate Fatty Acyl Chain Specificity: CRYSTAL STRUCTURE OF HUMAN VERY-LONG-CHAIN ACYL-CoA DEHYDROGENASE - PMC [pmc.ncbi.nlm.nih.gov]

- 15. portlandpress.com [portlandpress.com]

- 16. PubChemLite - Lignoceroyl-coa (C45H82N7O17P3S) [pubchemlite.lcsb.uni.lu]

- 17. Characterization of rat brain microsomal acyl-coenzyme A ligases: different enzymes for the synthesis of palmitoyl-coenzyme A and lignoceroyl-coenzyme A - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. Characterization of lignoceroyl-CoA ligase activity in chicken liver microsomes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. Lignoceroyl-CoA | Chemical Substance Information | J-GLOBAL [jglobal.jst.go.jp]

- 20. vtechworks.lib.vt.edu [vtechworks.lib.vt.edu]

- 21. Critical micelle concentration - Wikipedia [en.wikipedia.org]

- 22. Enzymatic synthesis and purification of caffeoyl-CoA, p-coumaroyl-CoA, and feruloyl-CoA - PubMed [pubmed.ncbi.nlm.nih.gov]

- 23. Peroxisomal acyl-CoA synthetases - PMC [pmc.ncbi.nlm.nih.gov]

- 24. Quantitation of fatty acyl-coenzyme As in mammalian cells by liquid chromatography-electrospray ionization tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 25. Methods for measuring CoA and CoA derivatives in biological samples - PubMed [pubmed.ncbi.nlm.nih.gov]

- 26. static.igem.org [static.igem.org]

- 27. The Physiological and Pathological Role of Acyl-CoA Oxidation - PMC [pmc.ncbi.nlm.nih.gov]

- 28. mdpi.com [mdpi.com]

- 29. Screening, expression, purification and characterization of CoA-transferases for lactoyl-CoA generation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 30. familiasga.com [familiasga.com]

- 31. mdpi.com [mdpi.com]

- 32. constantsystems.com [constantsystems.com]

- 33. aocs.org [aocs.org]

- 34. rsc.org [rsc.org]

Optimizing Buffer Conditions for Lignoceroyl-CoA Enzymatic Reactions: An Application Note & Protocol Guide

Introduction: The Critical Role of Buffer Optimization in Very Long-Chain Fatty Acid Research

Lignoceroyl-CoA, a 24-carbon very long-chain saturated fatty acyl-CoA, is a pivotal intermediate in the metabolism of very long-chain fatty acids (VLCFAs). The enzymatic reactions involving lignoceroyl-CoA are fundamental to cellular processes such as myelin synthesis and peroxisomal β-oxidation. Dysregulation of these pathways is implicated in severe genetic disorders, including X-linked adrenoleukodystrophy (ALD), making the enzymes that metabolize lignoceroyl-CoA critical targets for therapeutic development.

The in vitro study of these enzymes, such as lignoceroyl-CoA ligase (very long-chain acyl-CoA synthetase), is fraught with challenges, primarily due to the hydrophobic nature of the lignoceric acid substrate and the inherent instability of the enzymes themselves. The composition of the reaction buffer is a paramount factor influencing enzymatic activity, stability, and ultimately, the reliability of experimental data. This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the principles and methodologies for systematically optimizing buffer conditions for enzymatic reactions involving lignoceroyl-CoA. We will delve into the causal relationships behind experimental choices, providing field-proven insights to ensure the generation of robust and reproducible results.

I. Foundational Principles: Understanding the Enzyme, Substrate, and their Microenvironment

A successful enzyme assay is built upon a thorough understanding of the components involved. For lignoceroyl-CoA enzymatic reactions, three key aspects must be considered: the enzyme, the substrate, and the aqueous environment provided by the buffer.

-

The Enzyme: Lignoceroyl-CoA Ligase and Other Key Players Lignoceroyl-CoA ligase (EC 6.2.1.3), also known as very long-chain acyl-CoA synthetase, is a central enzyme in VLCFA metabolism. It catalyzes the ATP-dependent formation of lignoceroyl-CoA from lignoceric acid and coenzyme A.[1] Different isoforms of this enzyme exist within various subcellular compartments, including the endoplasmic reticulum and peroxisomes, each with potentially distinct biochemical properties. Other enzymes, such as acyl-CoA oxidases and reductases, also utilize lignoceroyl-CoA as a substrate. The stability and catalytic efficiency of these enzymes are exquisitely sensitive to the physicochemical properties of their surrounding medium.

-

The Substrate: The Challenge of Lignoceric Acid Solubility Lignoceric acid, the precursor to lignoceroyl-CoA, is a highly hydrophobic molecule with very low solubility in aqueous solutions.[2][3] This poor solubility presents a significant hurdle for in vitro assays, as the substrate must be accessible to the enzyme in a monomeric and non-aggregated form. Inadequate solubilization can lead to substrate-limiting conditions, inaccurate kinetic measurements, and high variability in results.

-

The Buffer: More Than Just a pH Maintainer The reaction buffer is not merely a passive solution to maintain a constant pH. It is an active component of the assay system that can profoundly influence enzyme structure and function through:

-

pH: Every enzyme has a characteristic optimal pH at which it exhibits maximum activity. Deviations from this optimum can alter the ionization state of amino acid residues in the active site and throughout the protein, affecting substrate binding and catalysis.[4]

-

Ionic Strength: The concentration of ions in the buffer affects the electrostatic interactions within the enzyme and between the enzyme and its substrate. Both excessively low and high ionic strengths can be detrimental to enzyme activity.

-

Specific Ion Effects: Different ions can have specific effects on enzyme stability and activity, a phenomenon known as the Hofmeister effect.[5]

-

Additives: A variety of additives can be included in the buffer to enhance enzyme stability, improve substrate solubility, and minimize non-specific interactions.

-

II. A Systematic Approach to Buffer Optimization: A Multi-Variable Challenge

Optimizing buffer conditions for lignoceroyl-CoA enzymatic reactions is a multi-faceted process that requires a systematic and logical approach. The following sections outline a workflow for systematically evaluating and optimizing key buffer parameters.

dot

Caption: A systematic workflow for optimizing buffer conditions.

A. Step 1: Buffer Selection and pH Profiling

The first and most critical step is to identify a suitable buffer and determine the optimal pH for the enzymatic reaction.

The Rationale: The choice of buffering agent is crucial as some buffer components can interact with the enzyme or substrates. A pH-rate profile, which is a plot of enzyme activity versus pH, is essential for determining the pH at which the enzyme is most active. This profile can also provide insights into the ionization states of critical amino acid residues in the active site. For instance, a bell-shaped pH-rate curve often suggests the involvement of two ionizable groups in catalysis. Studies on rat brain microsomal lignoceroyl-CoA ligase have reported a pH optimum of 8.4.[6]

Experimental Protocol: pH-Rate Profile Determination

-

Prepare a series of buffers: Prepare a set of buffers with overlapping buffering ranges to cover a broad pH spectrum (e.g., pH 5.0 to 10.0 in 0.5 unit increments). Common biological buffers include MES (pH 5.5-6.7), PIPES (pH 6.1-7.5), HEPES (pH 6.8-8.2), Tris-HCl (pH 7.5-9.0), and CHES (pH 8.6-10.0). It is crucial to use a multi-component buffer system or ensure that the ionic strength is kept constant across the different pH values to avoid confounding effects.

-

Set up the reactions: For each pH value, prepare a reaction mixture containing a constant concentration of the enzyme, lignoceric acid (solubilized as described in section II.C), ATP, Coenzyme A, and MgCl₂.

-

Initiate the reaction: Start the reaction by adding the final component (e.g., the enzyme or ATP).

-